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Compound of Interest

2-(2-bromophenyl)-N-
Compound Name:
methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

Get Quote

Executive Summary

In the landscape of psychoactive substance analysis and pharmaceutical intermediate
verification, 2-(2-bromophenyl)-N-methylethanamine (often abbreviated as o-bromo-N-
methylphenethylamine) presents a specific analytical challenge. Structurally analogous to
methamphetamine but lacking the

-methyl group and possessing an ortho-bromine substitution, its mass spectral signature
requires precise interpretation to distinguish it from its regioisomers (3-bromo, 4-bromo) and
chain-substituted analogs (e.g., bromomethamphetamine).

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of this
compound. Unlike generic databases, we focus on the mechanistic causality of ion formation
and provide a comparative performance analysis against key structural alternatives.

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7]
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Before interpreting the mass spectrum, the structural constraints must be defined. The absence
of the

-methyl group (found in amphetamines) fundamentally shifts the base peak mass.

Property Specification

IUPAC Name 2-(2-bromophenyl)-N-methylethanamine
Formula

Molecular Weight 214.10 g/mol

213.015 (for

Monoisotopic Mass ), 215.013 (for

)

Ortho-substituted bromine; Secondary amine

Key Structural Feature
(N-methyl)

CAS Number 915025-70-6 (Free base)

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described below, the following "self-validating” protocol
ensures that thermal degradation or source contamination does not skew the isotopic ratios or
fragmentation intensity.

Sample Preparation

» Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents (e.g.,

) to prevent solvent-analyte halogen exchange in the injector port.

e Concentration: 100

g/mL.

o Derivatization (Optional Validation): If peak tailing occurs due to the secondary amine,
derivatize with TFAA (Trifluoroacetic anhydride) to form the amide. Note: The data below
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refers to the underivatized free base.
GC-MS Parameters
e Column: Rxi-5Sil MS or DB-5MS (30m
0.25mm
0.25
m).
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode, 250°C.
e Oven Program:
o Hold 50°C for 1 min.
o Ramp 20°C/min to 280°C.

o Hold 3 min.

e lon Source (El): 70 eV, 230°C. Critical: Source temperatures >250°C can enhance thermal
debromination, altering the M-Br/M+ ratio.

Fragmentation Analysis: The Mechanistic Core

The Electron lonization (EI) mass spectrum of 2-(2-bromophenyl)-N-methylethanamine is
governed by two competing stability drivers: the Nitrogen Rule (directing charge to the amine)
and the Isotopic Signature of bromine.

Primary Pathway: -Cleavage (The Base Peak)

The dominant fragmentation mechanism is

-cleavage adjacent to the nitrogen atom.[1] The radical cation site initially localizes on the
nitrogen lone pair. To stabilize, the bond between the

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3166913/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://pdf.benchchem.com/15471/Spectroscopic_Confirmation_of_Ethanamine_N_methylene_Reaction_Products_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

-carbon (methylene) and the benzyl carbon breaks.

e Mechanism: Homolytic cleavage of the

bond.

e Fragment lon: The charge is retained on the nitrogen-containing fragment due to
Stevenson’s Rule (lower ionization potential of the amine vs. the benzyl radical).

e Resulting lon:
(N-methylmethaniminium ion).
e m/z Value:44
o Relative Abundance: 100% (Base Peak).
Differentiation Note: If this were methamphetamine (with an

-methyl group), this fragment would appear at m/z 58. The shift from 58 to 44 is the primary
diagnostic for "ethanamine" vs "propan-2-amine" backbones.

Secondary Pathway: Benzyl lon Formation

A secondary, less abundant pathway involves the charge retaining on the aromatic ring,
forming a substituted tropylium or benzyl cation.

e Fragment lon:
e m/z Value:169 and 171 (1:1 doublet).

« Significance: This doublet confirms the presence of Bromine on the ring.

The "Ortho Effect" & Debromination

The ortho position of the bromine atom facilitates a specific interaction with the side chain,
often leading to the expulsion of the bromine radical or HBr.

e Fragment:
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e m/z Value:134

e Mechanism: Loss of the Br radical to form the N-methylphenethyl cation (

)

o Observation: This peak is often more intense in ortho-isomers compared to meta or para due
to steric relief and proximity effects.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, color-coded for ion stability and
detection probability.

. Base Peak
Alpha-Cleavage Loss of Bromobenzyl Radical [CH2=NH-CH3]+
(Primary Path) m/z 44

Molecular lon (M+) ; . Bromobenzyl Cation
miz 213 / 215 L Benzylic Cleavage Charge on Ring >| [Ar-CH2]+
. . (Secondary Path)
(1:1 Ratio) m/z 169/ 171
Debromination Ortho-Effect Loss > Phenethyl Cation
[M - Br]+ m/z 134

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 2-(2-bromophenyl)-N-methylethanamine
under 70eV EI conditions.

Comparative Performance Guide

This section objectively compares the target compound against its most common analytical
"impostors.” This data is crucial for ruling out false positives in forensic casework.

Comparison Matrix
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Comparator 1:

Comparator 2:

Comparator 3:

Target: 2-(2-Br)- _ 2.
Feature Methamphetami  4-Bromo-N-

N-methyl Bromophenethy

ne methyl )
lamine

Base Peak (m/z) 44 58 44 30
Molecular lon (

213/215 149 213/215 199/201
)
Diagnostic lon 2 169/171 (Benzyl) 91 (Benzyl) 169/171 (Benzyl)  169/171

m/z 58 (Methyl

Retention Time

) ) m/z 44 + Br on m/z 30 (Primary
Key Differentiator (Para elutes ]
Doublet Amine)
-C) later)
High m/z 134 Low m/z 134 High m/z 120
Ortho Effect ] ) N/A ) ) ] ]
intensity intensity intensity

Analysis of Alternatives

¢ Vs. Methamphetamine: The distinction is trivial via the base peak (44 vs 58). If an analyst

sees m/z 58, the compound has a methyl group on the alpha-carbon (propyl chain). If m/z

44, it is an ethyl chain.

» Vs. Regioisomers (3-Br and 4-Br):

o Mass Spec: The spectra are nearly identical. All show m/z 44 (base) and 169/171.

o Differentiation Strategy: You cannot rely solely on MS. You must rely on Retention Time

(RT).

o Rule of Thumb: On non-polar columns (DB-5MS), the elution order is typically Ortho <

Meta < Para. The ortho-isomer elutes earliest due to steric shielding reducing the boiling

point [1].

Analytical Workflow Diagram
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To ensure reproducibility in detecting these subtle differences, follow this workflow.

Sample Extraction
(Basic pH, Liquid-Liquid)

nject 1uL. Splitless

GC Separation
(DB-5MS Column)

esolve Isomers (RT)

MS Detection
(El Source, 70eV)

xtract m/z 44, 169, 171, 213

Data Analysis
(EIC Extraction)

[Confirm N-methyl-phenethylaminei

backbone

Click to download full resolution via product page
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Figure 2: Analytical workflow for the discrimination of brominated phenethylamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F22782552%2F
https://www.benchchem.com/product/b3166913/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.benchchem.com/product/b3166913/docs?utm_src=pdf-body#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F11964124
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b3166913?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/15471/Spectroscopic_Confirmation_of_Ethanamine_N_methylene_Reaction_Products_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b3166913/docs#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.benchchem.com/product/b3166913/docs#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.benchchem.com/product/b3166913/docs#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.benchchem.com/product/b3166913/docs#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3166913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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